molecular formula C18H17F2NO5S2 B12632066 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-fluorobenzyl)benzamide

5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-fluorobenzyl)benzamide

Cat. No.: B12632066
M. Wt: 429.5 g/mol
InChI Key: OZFGMAFEPZMZGG-UHFFFAOYSA-N
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Description

This compound is a fluorinated benzamide derivative featuring a sulfonyl-substituted tetrahydrothiophene dioxide moiety and a 4-fluorobenzylamine group. Its structure is characterized by:

  • Benzamide core: The 2-fluoro substituent on the aromatic ring enhances electronegativity and influences binding interactions.
  • Sulfonyl group: The 1,1-dioxidotetrahydrothiophen-3-ylsulfonyl group contributes to metabolic stability and solubility via polar interactions.

Synthetic routes for analogous compounds (e.g., hydrazinecarbothioamides and triazole derivatives) involve Friedel-Crafts reactions, nucleophilic additions, and tautomerization steps, as seen in structurally related sulfonamide syntheses .

Properties

Molecular Formula

C18H17F2NO5S2

Molecular Weight

429.5 g/mol

IUPAC Name

5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-[(4-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C18H17F2NO5S2/c19-13-3-1-12(2-4-13)10-21-18(22)16-9-14(5-6-17(16)20)28(25,26)15-7-8-27(23,24)11-15/h1-6,9,15H,7-8,10-11H2,(H,21,22)

InChI Key

OZFGMAFEPZMZGG-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-fluorobenzyl)benzamide typically involves multiple steps, including the formation of the tetrahydrothiophene ring, sulfonylation, and subsequent coupling with the fluorinated benzamide. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-fluorobenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.

    Substitution: The fluorine atoms and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfide derivatives.

Scientific Research Applications

5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-fluorobenzyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of diseases where sulfonyl compounds are known to be effective.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-fluorobenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The fluorinated benzamide moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related molecules, focusing on substituent effects, bioactivity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Activity / Notes Reference
5-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-fluorobenzyl)benzamide 2-Fluoro, 4-fluorobenzyl, tetrahydrothiophene dioxide sulfonyl ~439.4 High metabolic stability due to sulfonyl group; fluorinated groups enhance target affinity.
AB4 () 5-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide ~375.4 Moderate similarity (score 0.500) to standard drugs; sulfanyl group may reduce stability.
(E)-2-fluoro-N-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenethyl)benzamide () Hydroxyamino-oxopropenyl, 2-fluoro ~415.4 Anti-proliferative activity (IC50 < 1 μM in cancer cells); 4.1× less cytotoxic than SAHA.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-(isopropoxy)benzamide () Isopropoxy instead of sulfonyl, 4-fluorobenzyl ~430.4 Reduced polarity vs. sulfonyl analog; may alter membrane permeability.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide () Pyrazolo-pyrimidine, isopropyl, 2-fluoro ~589.1 Chromenone core enhances kinase inhibition; isopropyl group increases steric bulk.

Key Findings

Substituent Impact on Bioactivity :

  • The sulfonyl group in the target compound improves metabolic stability compared to thioether analogs (e.g., AB4) .
  • Fluorine atoms in the benzamide core and benzyl group enhance lipophilicity (logP ~2.8) and modulate cytochrome P450 interactions, reducing rapid clearance .

Structural Analogues :

  • Replacement of the sulfonyl group with a thioether (as in AB4) lowers oxidation resistance but may improve membrane permeability .
  • 4-Fluorobenzyl vs. isopropyl (): The fluorobenzyl group provides π-π stacking with aromatic residues in target proteins, whereas isopropyl introduces steric hindrance .

Biological Performance: The target compound’s dual fluorination (2-fluoro and 4-fluorobenzyl) aligns with trends in kinase inhibitors (e.g., ), where fluorine enhances binding to ATP pockets . Compared to the anti-proliferative compound in , the absence of a hydroxamate group in the target molecule suggests a different mechanism (e.g., non-HDAC inhibition) .

Biological Activity

The compound 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-fluorobenzyl)benzamide is a complex organic molecule with potential therapeutic applications. Its structure includes a sulfonyl group and a fluorobenzyl moiety, which are known to influence biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential applications in medicine.

Chemical Structure and Properties

  • Molecular Formula : C22H23N3O6S
  • Molecular Weight : 457.50 g/mol
  • IUPAC Name : 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-fluorobenzyl)benzamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group may facilitate binding to enzymes or receptors involved in various biochemical pathways. Additionally, the presence of fluorine atoms can enhance lipophilicity and bioavailability, potentially improving the compound's efficacy.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of sulfonamides have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Assay Type
Compound AA549 (Lung Cancer)2.12 ± 0.212D Assay
Compound BHCC827 (Lung Cancer)5.13 ± 0.972D Assay
Compound CNCI-H358 (Lung Cancer)0.85 ± 0.052D Assay

These findings suggest that similar compounds may also exhibit antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial potential of sulfonamide derivatives has been well-documented. In vitro studies using broth microdilution methods have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

These results indicate that the compound may have broad-spectrum antimicrobial properties, making it a candidate for further development in treating bacterial infections.

Case Studies and Clinical Relevance

Research has highlighted the importance of optimizing the chemical structure of compounds like 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-fluorobenzyl)benzamide to enhance selectivity and reduce toxicity. For example, studies on related compounds have shown that modifications can lead to improved selectivity for cancer cells over normal cells, thereby minimizing side effects.

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